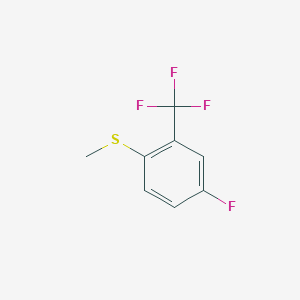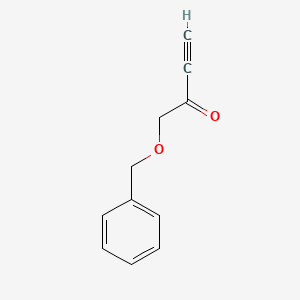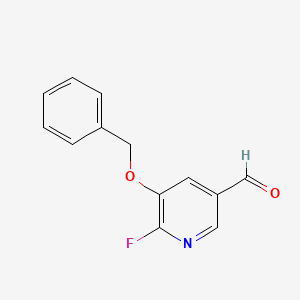
5-(Benzyloxy)-6-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-6-fluoronicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes It features a benzyl ether group at the 5-position and a fluorine atom at the 6-position of the nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-fluoronicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Nicotinaldehyde Core: The synthesis begins with the preparation of the nicotinaldehyde core, which can be achieved through various methods such as the Vilsmeier-Haack reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6-position using electrophilic fluorination reagents like Selectfluor.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the nicotinaldehyde core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Benzyloxy)-6-fluoronicotinic acid.
Reduction: 5-(Benzyloxy)-6-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-6-fluoronicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and fluorine substituents can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-fluorobenzaldehyde
- 5-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
5-(Benzyloxy)-6-fluoronicotinaldehyde is unique due to the specific positioning of the benzyloxy and fluorine groups on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
6-fluoro-5-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c14-13-12(6-11(8-16)7-15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZQQMVKWPIXOHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


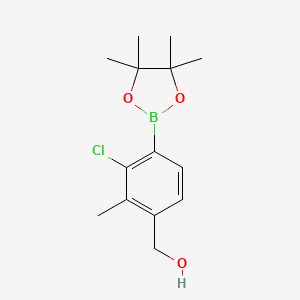
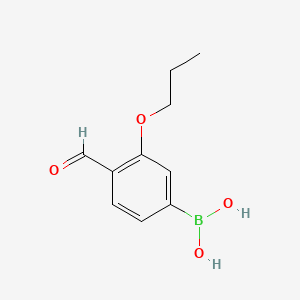
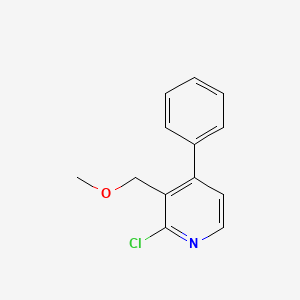
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
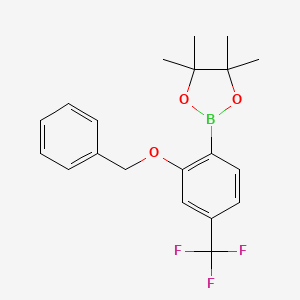
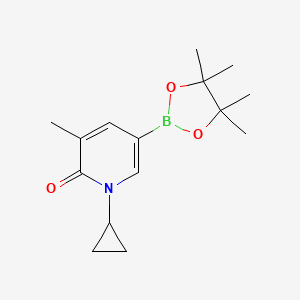


![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
